molecular formula C20H17Cl2N7O3 B11628191 1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea

1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea

Cat. No.: B11628191
M. Wt: 474.3 g/mol
InChI Key: GJJISFLFKQCDGD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a urea backbone with multiple functional groups, including dichlorophenyl, dimethylpyrimidinyl, and nitrophenyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the dichlorophenyl intermediate through halogenation reactions.

    Step 2: Synthesis of the dimethylpyrimidinyl intermediate via condensation reactions.

    Step 3: Coupling of the intermediates with the nitrophenyl group using amination reactions.

    Step 4: Final assembly of the urea backbone through carbamate formation.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield the corresponding amine derivative.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea may involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites of enzymes,: inhibiting or modulating their activity.

    Interaction with cellular receptors,: triggering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]thiourea
  • 1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]carbamate

Uniqueness

1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17Cl2N7O3

Molecular Weight

474.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-nitrophenyl)carbamimidoyl]urea

InChI

InChI=1S/C20H17Cl2N7O3/c1-11-8-12(2)24-18(23-11)27-19(25-13-4-3-5-15(9-13)29(31)32)28-20(30)26-14-6-7-16(21)17(22)10-14/h3-10H,1-2H3,(H3,23,24,25,26,27,28,30)

InChI Key

GJJISFLFKQCDGD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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